molecular formula C26H28FN3O4S B2498384 N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451481-82-6

N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2498384
CAS No.: 451481-82-6
M. Wt: 497.59
InChI Key: QXHAVEYWXTUBBA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with ethyl, fluoro, methoxyphenyl, and piperazinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-ethylphenylamine with a suitable benzoyl chloride derivative under basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with 4-(4-methoxyphenyl)piperazine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxyphenyl positions using nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(2-ethylphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide can be compared with other similar compounds, such as:

    N-(4-ethylphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzamide: This compound has a similar structure but differs in the position of the fluoro and ethyl groups.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl groups but have different core structures.

    Trazodone: An arylpiperazine-based compound used as an antidepressant, which shares some structural similarities with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4S/c1-3-19-6-4-5-7-25(19)28-26(31)23-18-22(12-13-24(23)27)35(32,33)30-16-14-29(15-17-30)20-8-10-21(34-2)11-9-20/h4-13,18H,3,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHAVEYWXTUBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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